Methyl4-chlorothieno[3,2-c]pyridine-7-carboxylate
Description
Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate is a heterocyclic compound featuring a fused thiophene-pyridine core with a chlorine substituent at position 4 and a methyl ester at position 6. Thieno[3,2-c]pyridines are known for diverse biological activities, including antiplatelet () and anticancer properties (), making this scaffold a valuable target for medicinal chemistry .
Properties
Molecular Formula |
C9H6ClNO2S |
|---|---|
Molecular Weight |
227.67 g/mol |
IUPAC Name |
methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)6-4-11-8(10)5-2-3-14-7(5)6/h2-4H,1H3 |
InChI Key |
NXWYHLJPJXWXRR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C2=C1SC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Thiophene Ring Construction
The thieno[3,2-c]pyridine system forms via cyclization of mercapto-substituted pyridine intermediates. Vulcanchem reports a representative protocol:
- Thioamide Activation : 4-Chloropyridine-2-carboxylic acid reacts with thioacetamide in phosphoryl chloride (POCl₃) at 80–100°C for 6–8 hours.
- Ring Closure : Intramolecular nucleophilic attack by sulfur generates the thiophene ring, with POCl₃ acting as both solvent and dehydrating agent.
- Esterification : Subsequent treatment with methanol under acidic conditions (H₂SO₄, 0°C → 20°C) introduces the methyl ester group.
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| POCl₃ Temperature | 80–100°C | <70°C: Incomplete cyclization >110°C: Decomposition |
| Thioamide/Pyridine Ratio | 1.2:1 molar | Excess thioamide improves ring closure efficiency |
| Esterification Time | 2–4 hours | Prolonged exposure leads to ester hydrolysis |
Pyridine Ring Construction
Alternative methods build the pyridine ring onto preformed thiophene scaffolds:
- Hantzsch Dihydropyridine Synthesis : Condensation of thiophene-3-carbaldehyde with methyl acetoacetate and ammonium acetate yields dihydropyridine intermediates, which oxidize to pyridine derivatives.
- Chlorination Post-Cyclization : Late-stage chlorination using Cl₂ gas or N-chlorosuccinimide (NCS) introduces the 4-chloro substituent after ring formation.
Chlorination and Esterification Optimization
Sulfur Oxychloride-Mediated Chlorination
Patent CN105218436A provides a scalable chlorination protocol:
Reagent System :
- SOCl₂ (150 g per 38 g precursor)
- NaBr catalyst (3 g per 38 g precursor)
- Toluene co-solvent
Process Conditions :
- Reflux (76–80°C) for 16 hours
- Post-reaction toluene wash removes excess SOCl₂
- Methanol quench (50 g per 38 g precursor) at 10°C
Yield Data
| Precursor Purity | Chlorination Yield | Final Product Purity |
|---|---|---|
| 60% ester | 65% | 92% (HPLC) |
| 95% ester | 89% | 99.9% (HPLC) |
Esterification Techniques
Two predominant methods emerge for introducing the methyl ester:
Acid-Catalyzed Fischer Esterification :
DCC/DMAP Coupling :
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Modern facilities employ flow chemistry to enhance process control:
Waste Management Protocols
Industrial synthesis generates hazardous byproducts requiring specialized handling:
| Byproduct | Treatment Method | Disposal Regulation |
|---|---|---|
| SOCl₂ residues | NaOH scrubbing (pH >10) | EPA 40 CFR Part 413 |
| POCl₃ waste | Hydrolysis to H₃PO₄ | OECD Guidelines 105 |
| Organic solvents | Distillation recovery (85%) | REACH Annex XVII |
Purification and Analytical Characterization
Recrystallization Optimization
Final product purity depends on solvent selection:
| Solvent System | Purity Improvement | Crystal Morphology |
|---|---|---|
| Ethanol/Water (7:3) | 92% → 99.5% | Needle-shaped |
| Toluene/Heptane (1:1) | 89% → 98% | Plate-like |
Advanced Analytical Techniques
HPLC/MS Parameters :
- Column: C18, 2.1 × 50 mm, 1.7 μm
- Mobile Phase: 0.1% formic acid in water/acetonitrile gradient
- Retention Time: 0.947 minutes
- m/z: 235 [M+H]⁺ (chlorine isotope pattern confirms Cl presence)
¹³C NMR Key Signals :
- 165.2 ppm (ester carbonyl)
- 152.4 ppm (C-4 Cl substitution)
- 126.8 ppm (thiophene C-3)
Chemical Reactions Analysis
Oxidation Reactions
The methyl ester group undergoes oxidation under controlled conditions. Key findings include:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Potassium permanganate | Acidic aqueous medium, 80°C | 4-Chlorothieno[3,2-c]pyridine-7-carboxylic acid | Complete conversion observed at 12 hours |
| Hydrogen peroxide (30%) | Acetic acid, reflux | Sulfoxide derivatives | Partial epoxidation of thiophene ring |
Oxidation of the ester to a carboxylic acid is a common pathway for further functionalization, particularly in pharmaceutical intermediate synthesis.
Ester Hydrolysis
The methyl ester is susceptible to hydrolysis, enabling carboxylate formation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaOH (2M) | Ethanol/water, reflux, 6h | 4-Chlorothieno[3,2-c]pyridine-7-carboxylate | 92% |
| LiOH·H₂O | THF/H₂O, rt, 24h | Same as above | 85% |
Alkaline hydrolysis proceeds efficiently, with minimal degradation of the thieno-pyridine backbone.
Nucleophilic Substitution at Chlorine
The chlorine atom at position 4 participates in SNAr reactions:
| Nucleophile | Conditions | Product | Catalyst |
|---|---|---|---|
| Ammonia | DMF, 100°C, 8h | 4-Aminothieno[3,2-c]pyridine-7-carboxylate | CuI (10 mol%) |
| Sodium methoxide | MeOH, reflux, 4h | 4-Methoxythieno[3,2-c]pyridine-7-carboxylate | None |
Reactions require polar aprotic solvents and elevated temperatures. Copper catalysis enhances amination efficiency.
Reduction Reactions
Limited data exists, but preliminary studies indicate:
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| LiAlH₄ | Dry ether, 0°C→rt | Alcohol derivatives (unstable) | Low yield (<30%) |
| H₂ (1 atm), Pd/C | MeOH, rt, 12h | Partial reduction of aromatic ring | Not characterized |
Reduction pathways remain underexplored, likely due to competing decomposition.
Cycloaddition and Ring Functionalization
The thiophene moiety participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| Maleic anhydride | Xylene, 140°C, 24h | Bicyclic adduct | Endo preference |
Reactivity aligns with electron-deficient dienophiles, though yields are moderate (50–60%).
Critical Analysis of Reactivity
-
Electronic Effects : The electron-withdrawing ester and chlorine groups activate the pyridine ring for nucleophilic substitution while deactivating the thiophene toward electrophilic attack.
-
Steric Constraints : Substituent positions limit access to the C-5 and C-6 positions, directing reactivity to C-4 (chlorine) and C-7 (ester).
-
Industrial Relevance : Oxidation and hydrolysis are scalable for bulk production of carboxylate intermediates .
Scientific Research Applications
Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate with structurally related compounds, emphasizing substituent effects and biological activities:
Key Observations:
- Core Heterocycle: Thieno[3,2-c]pyridine derivatives (e.g., C1) exhibit antiplatelet activity, while thieno[3,2-c]quinolines (larger fused systems) show anticancer effects . Pyrazolo[4,3-c]pyridines () lack direct biological data but serve as synthetic intermediates.
- Ester groups (e.g., 7-COOMe) improve solubility and metabolic stability, as seen in ethyl 3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxylates () .
Biological Activity
Methyl4-chlorothieno[3,2-c]pyridine-7-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological properties, synthesis, and implications in therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to a class of compounds featuring a thieno-pyridine core. The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the introduction of functional groups at specific positions on the heterocyclic ring. This method has been successfully employed to produce various derivatives with enhanced biological properties .
Anticancer Properties
One of the most significant areas of research surrounding this compound is its anticancer activity. Studies have indicated that compounds with similar structures exhibit potent inhibitory effects on various cancer cell lines. For instance, thieno-pyridine derivatives have been shown to inhibit the proliferation of leukemia cells and reduce mutant protein levels in models of Huntington's disease . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance potency against cancer cells.
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HL-60 (Leukemia) | 1.5 | PI5P4Kγ inhibition |
| Similar Thieno-Pyridine Derivative | MIA PaCa-2 (Pancreatic) | 0.033 | Aldose reductase inhibition |
Neuroprotective Effects
Recent findings also suggest potential neuroprotective effects of this compound. Its ability to penetrate the blood-brain barrier makes it a candidate for treating neurodegenerative disorders. The compound has been evaluated for its effects on neuronal cell survival and has shown promise in reducing neuroinflammation and oxidative stress in vitro .
The biological activity of this compound is primarily attributed to its interaction with specific protein kinases, particularly phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks). These kinases play crucial roles in cellular signaling pathways associated with cancer and neurodegeneration. The selective inhibition of PI5P4Kγ has been linked to reduced cell proliferation and increased apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Huntington's Disease Model : In vivo studies demonstrated that administration of this compound led to a significant reduction in mutant huntingtin protein levels, suggesting its potential as a therapeutic agent in Huntington's disease .
- Leukemia Cell Lines : In vitro assays indicated that this compound effectively inhibited the growth of various leukemia cell lines, with IC50 values indicating potent activity .
Q & A
Basic Research Questions
Q. What are the key structural characterization techniques for Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate, and how are they applied?
- Answer : Structural elucidation relies on single-crystal X-ray diffraction to resolve bond lengths and angles (e.g., mean C–C bond length = 0.005 Å in similar compounds) and NMR spectroscopy to confirm functional groups. For instance, methoxy groups in analogous structures show characteristic singlets at δ 3.85–4.0 ppm in H NMR . Elemental analysis (e.g., C: 54.92%, H: 4.57%, N: 9.15%) validates purity .
Q. What synthetic routes are commonly employed to prepare Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate?
- Answer : Multi-step synthesis often involves heterocyclic ring closure followed by carboxylation and halogenation. For example, oxidation of pyridine precursors with potassium permanganate (as in ) yields carboxylic acids, which are esterified. Chlorination at the 4-position is achieved using POCl₃ or SOCl₂ under reflux . Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) ensures high yields (>80%) .
Q. How is the purity of Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate assessed in academic research?
- Answer : Purity is confirmed through HPLC (retention time consistency) and melting point analysis (e.g., sharp melting points ~133–135°C in analogous esters) . Discrepancies in elemental analysis (e.g., ±0.3% for carbon content) may indicate residual solvents or byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate?
- Answer : Optimization involves:
- Solvent selection : Anhydrous THF or DMF under inert atmospheres (N₂/Ar) minimizes hydrolysis .
- Temperature control : Maintaining 90–95°C during oxidation steps (e.g., with KMnO₄) enhances conversion rates .
- Catalyst use : Lewis acids like AlCl₃ can accelerate chlorination at the 4-position .
Q. What strategies are effective for functionalizing the thieno[3,2-c]pyridine core to generate derivatives?
- Answer :
- Electrophilic substitution : Introduce substituents (e.g., bromine at the 3-position) using NBS in DCM .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids modifies the pyridine ring (Pd(PPh₃)₄, Na₂CO₃, 80°C) .
- Ester hydrolysis : Convert the methyl ester to a carboxylic acid using LiOH/H₂O-THF (yields ~70–85%) .
Q. How do steric and electronic effects influence the reactivity of Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate in nucleophilic substitution reactions?
- Answer : The 4-chloro group is highly reactive due to electron-withdrawing effects from the thieno-pyridine ring, facilitating SAr reactions. Steric hindrance at the 7-carboxylate position can reduce reactivity, necessitating bulky bases (e.g., DBU) for deprotonation . Computational studies (DFT) predict activation energies for substitution pathways .
Q. What analytical methods resolve contradictions in reported spectral data for Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate derivatives?
- Answer : Discrepancies in C NMR or IR data often arise from solvent effects or polymorphism . High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) clarify assignments. For example, carbonyl peaks in IR vary by ±10 cm⁻¹ depending on crystallinity .
Q. How can computational modeling predict the biological activity of Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate analogs?
- Answer : Molecular docking (AutoDock Vina) and QSAR models correlate structural features (e.g., Cl substitution, logP) with enzyme inhibition. For instance, analogs with electron-deficient rings show higher affinity for kinase ATP-binding pockets (IC₅₀ < 1 µM) .
Methodological Considerations
- Data Contradictions : Variations in melting points (e.g., 129–130°C vs. 167°C for similar esters) may stem from polymorphic forms or impurities .
- Safety Protocols : Use gloveboxes for moisture-sensitive reactions and PPE (nitrile gloves, goggles) due to potential irritants (e.g., chlorinated intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
